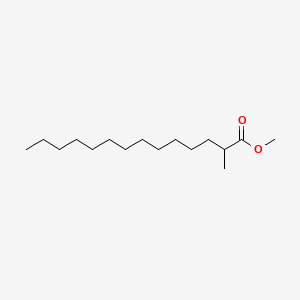

Methyl 2-methyltetradecanoate

Description

Contextual Significance of Branched-Chain Fatty Acid Methyl Esters

Branched-chain fatty acid methyl esters (BCFAMEs) represent a significant class of lipids that are subjects of extensive research across multiple scientific disciplines. These esters, characterized by one or more methyl groups along their carbon backbone, exhibit distinct physical and chemical properties compared to their linear counterparts. BCFAMEs are integral components of various biological systems, found in the complex lipid mixtures of numerous organisms. nih.gov They are particularly abundant in the membranes of certain bacteria and are major constituents of animal skin secretions, such as human sebum and vernix caseosa. nih.govnih.gov The presence of BCFAMEs in the vernix and meconium of newborns suggests they may play a role in the development and colonization of the neonatal gastrointestinal tract. nih.gov

In industrial applications, BCFAMEs are investigated for their potential to improve the cold flow properties of biodiesel, which is a critical challenge for its use in colder climates. researchgate.net The branching in the fatty acid chain disrupts the crystal lattice formation at low temperatures, thereby lowering the cloud point and pour point of the fuel. researchgate.net Furthermore, the unique structures of BCFAMEs make their identification and characterization in complex biological samples a key area of analytical chemistry research, often employing advanced techniques like tandem mass spectrometry. nih.govacs.org The stereochemistry of these branched esters is also a field of study, with research focusing on the selective synthesis and resolution of specific enantiomers using enzymatic catalysts. tandfonline.com

Research Landscape and Foundational Studies on Methyl 2-Methyltetradecanoate

This compound is a specific BCFAME that has been a subject of foundational chemical analysis. It is identified by its unique CAS Registry Number, 55554-09-1. nist.gov Structurally, it is the methyl ester of 2-methyltetradecanoic acid.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₃₂O₂ |

| Molecular Weight | 256.4241 g/mol |

| CAS Number | 55554-09-1 |

Data sourced from NIST WebBook. nist.gov

The primary method for its synthesis involves the acid-catalyzed esterification of 2-methyltetradecanoic acid with methanol (B129727). vulcanchem.com While direct and extensive studies on the biological role of this compound are not as prevalent as for other BCFAMEs like iso- and anteiso-fatty acids, its analysis is included in broader studies of bacterial fatty acid methyl esters (BAMEs). sigmaaldrich.comgcms.cz For instance, gas chromatography (GC) methods have been developed to separate complex mixtures of BAMEs, including various methyl-branched tetradecanoates, from biological samples like human feces. gcms.cz

Foundational research has focused on its characterization using mass spectrometry. The electron ionization (EI) mass spectrum of this compound is available in spectral databases, providing a reference for its identification in analytical studies. nist.gov Research into the synthesis of structurally related compounds, such as methyl (2S, 13R)-13-hydroxy-2-methyltetradecanoate, provides valuable insights into the stereoselective chemical pathways that can be employed to produce specific isomers of such branched esters. journals.co.za

Scope and Objectives of Comprehensive Research on this compound

The overarching goal of comprehensive research on this compound is to build a complete profile of its chemical, physical, and potential functional properties. The objectives of such research can be categorized as follows:

Elucidation of Physicochemical Properties: A primary objective is to accurately measure and document its fundamental properties. This includes determining its boiling point, melting point, density, and solubility in various solvents. vulcanchem.comresearchgate.net Vapor pressure measurements across a range of temperatures are also crucial for understanding its volatility, which is important for applications in areas like fuel science and for modeling its environmental fate. researchgate.net

Table 2: Reported Physical Properties

| Property | Value | Conditions |

|---|---|---|

| Solubility | Insoluble in water; miscible with organic solvents | - |

| Boiling Point | 295.85°C | - |

| Relative Density | 0.867 | - |

| Flash Point | 160.5°C | - |

Data sourced from Fluorochem fluorochem.co.uk and Vulcanchem vulcanchem.com.

Development of Advanced Analytical Methods: Research aims to refine techniques for the unambiguous identification and quantification of this compound, especially within complex matrices. This involves optimizing gas chromatography (GC) and mass spectrometry (MS) methods. gcms.cznih.gov Tandem MS (MS/MS) studies, for example, can provide highly specific fragmentation patterns that allow for precise structural elucidation, distinguishing it from other isomers. nih.gov

Investigation of Synthetic Routes: A key objective is the exploration and optimization of synthetic pathways. This includes not only the common acid-catalyzed esterification but also the development of stereoselective methods to produce specific enantiomers (R- or S- forms) of the compound. vulcanchem.comjournals.co.za The ability to synthesize pure isomers is critical for studying their individual properties and potential biological activities.

Exploring Potential Applications: A forward-looking objective is to investigate its utility. Based on the properties of related BCFAMEs, this could include assessing its performance as a cold flow improver in biodiesel or as a precursor for the synthesis of more complex molecules with potential industrial or research value. researchgate.netjournals.co.za

Structure

2D Structure

3D Structure

Properties

CAS No. |

55554-09-1 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

methyl 2-methyltetradecanoate |

InChI |

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)16(17)18-3/h15H,4-14H2,1-3H3 |

InChI Key |

RDUNHBGNJDRGRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C)C(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Distribution of Methyl 2 Methyltetradecanoate

Microbial Bioproduction and Ecological Niches

Methyl 2-methyltetradecanoate, a type of alpha-methyl branched fatty acid methyl ester (FAME), is produced by various microorganisms, playing roles in their physiology and ecological interactions.

Certain bacterial species are known to synthesize this compound and other related branched-chain fatty acids. These compounds are often components of the bacterial cell membrane, where they influence fluidity and permeability. The biosynthesis in bacteria typically involves the utilization of branched-chain amino acids like leucine (B10760876), isoleucine, and valine as primers for fatty acid synthesis. plos.org

The actinomycete Micromonospora aurantiaca produces a diverse array of FAMEs, including α-methyl branched variants. beilstein-journals.org The biosynthesis of these compounds can occur through the incorporation of a methylmalonyl-CoA elongation unit. beilstein-journals.org Similarly, Streptomyces species have been identified as producers of this compound, suggesting a potential role in membrane modulation or as a secondary metabolite. vulcanchem.com The analysis of fatty acid methyl esters (FAMEs) is a valuable tool for the classification and identification of bacterial species, as the fatty acid profiles are often unique to specific strains when grown under controlled conditions. nih.gov

| Bacterial Source | Compound Class | Biosynthetic Precursor/Pathway | Reference |

| Micromonospora aurantiaca | Alpha-methyl branched FAMEs | Methylmalonyl-CoA elongation | beilstein-journals.org |

| Streptomyces species | This compound | Not specified | vulcanchem.com |

| Bacillus species | Branched fatty acids (iso- and anteiso-) | Leucine, valine, isoleucine | nih.gov |

This compound has been identified as a metabolite in several fungal species. For instance, endophytic fungi isolated from the medicinal plant Vernonia anthelmintica were found to produce this compound. nih.gov In a study of secondary metabolites from the mangrove-derived fungus Penicillium verruculosum, methyl tetradecanoate (B1227901) was among the identified compounds, though not the 2-methyl branched form specifically. researchgate.net Another study on Trichoderma species identified tetradecanoic acid as a volatile organic compound, which could potentially be esterified to its methyl form. plos.org The presence of these compounds in fungi suggests their involvement in various biological activities, although their precise functions are still under investigation.

Phytochemical Analysis and Plant-Derived this compound

This compound and related fatty acid esters are also found in the plant kingdom. Phytochemical analyses of various plant species have revealed the presence of this compound, often as a minor constituent of their essential oils or extracts. For example, a GC-MS analysis of the ethyl acetate (B1210297) extract of the herbal plant Gmelina asiatica identified ethyl 13-methyl-tetradecanoate, a structurally similar compound. cabidigitallibrary.org In the plant Rhazya stricta, methyl tetradecanoate was identified in extracts, with its concentration varying depending on the solvent used for extraction. nih.gov The microalga Euglena tuba (B15506823) has also been shown to contain methyl 13-methyltetradecanoate (B1259418). imrpress.com These findings indicate that the biosynthesis of such branched-chain fatty acid esters is not limited to microbes but also occurs in plants, where they may contribute to the plant's chemical defense or serve as metabolic intermediates.

| Plant/Algal Source | Detected Compound | Reference |

| Gmelina asiatica | Ethyl 13-methyl-tetradecanoate | cabidigitallibrary.org |

| Rhazya stricta | Methyl tetradecanoate | nih.gov |

| Euglena tuba | Methyl 13-methyltetradecanoate | imrpress.com |

| Datura discolor | Methyl tetradecanoate | journalsarjnp.com |

| Justicia carnea | Methyl tetradecanoate | researchgate.net |

Zoological and Entomological Origins in Chemical Ecology (e.g., pheromonal contexts)

In the animal kingdom, particularly within insects, fatty acid methyl esters play crucial roles in chemical communication, often as components of pheromones. While the direct identification of this compound as a primary pheromone is not extensively documented, structurally related compounds are common. For instance, in the fruit fly Bactrocera tryoni, a variety of saturated and unsaturated fatty acid esters have been identified in the rectal glands, which are believed to function in pheromonal communication. oup.com In the sugarcane borer, Diatraea saccharalis, methyl tetradecanoate is found in the pheromone gland. researchgate.net Similarly, the European corn borer, Ostrinia nubilalis, contains methyl tetradecanoate in its pheromone gland. bioone.org The navel orangeworm, Amyelois transitella, also produces methyl tetradecanoate in its abdominal tissue and pheromone gland extracts. nih.gov The biosynthesis of these compounds in insects often follows pathways similar to those in other organisms, involving fatty acid synthesis and subsequent modification.

Environmental Detection and Occurrence in Diverse Matrices

This compound and related compounds can be detected in various environmental matrices, often as biomarkers for microbial presence. For example, methyl 13-methyltetradecanoate has been used as a marker for bacteria in sewage sludge and to detect bacterial contamination in pharmaceutical manufacturing. medchemexpress.com Methyl tetradecanoate has been qualitatively detected in drinking water and surface water. nih.gov Furthermore, it has been found in fermented milk products like koumis, where it is produced by lactic acid bacteria. cirad.fr The presence of these compounds in the environment highlights their widespread distribution and their origin from both natural and anthropogenic sources.

Biosynthetic Pathways and Metabolic Engineering for Methyl 2 Methyltetradecanoate

De Novo Fatty Acid Synthesis and Branched-Chain Initiation Mechanisms

The de novo synthesis of fatty acids typically begins with acetyl-CoA as the primer. However, the biosynthesis of branched-chain fatty acids (BCFAs), including the parent acid of methyl 2-methyltetradecanoate, utilizes alternative starter units. These primers are derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine. mdpi.com

In bacteria and other organisms, BCAAs are first converted to their corresponding branched-chain α-keto acids through the action of branched-chain aminotransferases (BCATs). plos.orgfrontiersin.org These keto acids are then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex to form branched, short-chain acyl-CoA esters. plos.orgfrontiersin.org

Specifically:

Isoleucine degradation yields 2-methylbutyryl-CoA.

Leucine degradation yields isovaleryl-CoA.

Valine degradation yields isobutyryl-CoA.

These branched acyl-CoA molecules can serve as primers for the fatty acid synthase (FAS) system, substituting for the usual acetyl-CoA starter unit. plos.orgnih.gov This initiation step is a critical control point that commits the synthetic machinery to producing a branched-chain fatty acid. The type of BCAA precursor determines the nature of the resulting BCFAs, which are categorized as iso or anteiso depending on the position of the terminal methyl branch. nih.gov For instance, 2-methylbutyryl-CoA, derived from isoleucine, is the key precursor for anteiso fatty acids, which have a methyl group on the antepenultimate (ω-2) carbon. beilstein-journals.org

| Precursor Amino Acid | Branched Acyl-CoA Primer | Resulting Fatty Acid Series |

| Leucine | Isovaleryl-CoA | iso-odd |

| Valine | Isobutyryl-CoA | iso-even |

| Isoleucine | 2-Methylbutyryl-CoA | anteiso-odd |

Enzymatic Systems Involved in Alpha-Methyl Branching of Fatty Acid Methyl Esters

The defining feature of this compound is the methyl group at the C-2 (alpha) position. The introduction of this branch is a distinct enzymatic process. Research in the actinomycete Micromonospora aurantiaca has shed light on this mechanism. One proposed pathway for the formation of α-methyl branched fatty acids involves the incorporation of a methylmalonyl-CoA unit during the final elongation cycle, catalyzed by the fatty acid synthase (FAS). beilstein-journals.org Instead of the usual malonyl-CoA, the FAS incorporates methylmalonyl-CoA, resulting in a methyl group at the alpha position relative to the carboxyl group. beilstein-journals.org

Another potential pathway involves the direct use of a branched-chain starter unit that already contains the alpha-methyl structure, such as 2-methylbutyryl-CoA derived from isoleucine. beilstein-journals.org

The final step in the formation of this compound is the esterification of the 2-methyltetradecanoic acid. Feeding experiments using isotopically labeled precursors have demonstrated that the methyl group of the ester function is derived from S-adenosyl methionine (SAM). beilstein-journals.org This indicates the involvement of a methyltransferase enzyme that catalyzes the transfer of a methyl group from SAM to the carboxyl group of the fatty acid. In cyanobacteria, a juvenile hormone acid O-methyltransferase has been successfully used for the methanol-free biosynthesis of FAMEs. core.ac.uk

In humans, the enzyme α-methylacyl-CoA racemase (AMACR) is crucial for the metabolism of α-methyl branched fatty acids, catalyzing the stereochemical conversion of the (2R)-methyl-branched-chain fatty acyl-CoA to its (S)-isomer, which is required for subsequent peroxisomal β-oxidation. nih.gov While this is a catabolic enzyme, its existence underscores the presence of specific enzymatic systems to handle α-methylated fatty acids.

Precursor Incorporation and Elongation Processes

Once the branched-chain primer (e.g., 2-methylbutyryl-CoA) is loaded onto the acyl carrier protein (ACP) of the fatty acid synthase, the elongation process begins. The FAS complex, a multi-enzyme system, sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain through a cycle of condensation, reduction, dehydration, and another reduction. plos.org

The promiscuity of the fatty acid synthase (FASN) allows it to utilize these non-standard branched primers and elongate them effectively. nih.gov In eukaryotes, the elongation of very long-chain fatty acids, including branched-chain ones, is carried out by a family of enzymes known as ELOVLs (Elongase of Very Long Chain Fatty Acids). nih.gov Specific ELOVL enzymes show substrate preference; for example, ELOVL6 mediates the elongation of anteiso-15:0 to anteiso-17:0. nih.gov The process is competitive, with straight-chain fatty acids potentially competing with branched-chain substrates for the same elongase enzymes. nih.gov

The synthesis of the C14 backbone of 2-methyltetradecanoic acid from a C5 starter like 2-methylbutyryl-CoA would require four successive elongation cycles, with each cycle adding a two-carbon unit from malonyl-CoA.

| Step | Process | Key Molecules/Enzymes |

| Initiation | Loading of a branched-chain primer | 2-Methylbutyryl-CoA, Fatty Acid Synthase (FAS) |

| Elongation | Sequential addition of 2-carbon units | Malonyl-CoA, FAS, ELOVL enzymes |

| α-Methylation | Introduction of the C-2 methyl group | Methylmalonyl-CoA, FAS |

| Termination/Esterification | Release and methylation of the fatty acid | Thioesterase, Methyltransferase, S-adenosyl methionine (SAM) |

Genetic and Regulatory Aspects of this compound Biosynthesis

The biosynthesis of this compound is under tight genetic and regulatory control, intrinsically linked to the metabolism of both fatty acids and branched-chain amino acids.

In eukaryotes, the regulation is also complex. In Caenorhabditis elegans, the homolog of the mammalian sterol regulatory element-binding protein (SREBP), known as LPD-1, is a key regulator of branched-chain fatty acid biosynthesis. plos.org SREBPs are transcription factors that activate a wide range of genes involved in lipid synthesis. plos.org Studies in plants have also focused on understanding the genetic architecture of BCAA metabolism, identifying quantitative trait loci (QTL) that control the levels of these amino acids and, by extension, their derived products. oup.com

Metabolic engineering efforts aim to manipulate these regulatory networks to enhance the production of specific branched-chain esters. By combining fatty acid biosynthetic pathways with the valine and leucine biosynthetic pathways in E. coli, researchers have successfully produced branched-chain fatty acid esters. nih.gov This involves the coordinated expression of genes from different pathways, such as alsS from Bacillus subtilis for precursor synthesis and various alcohol dehydrogenases and ester synthases. nih.gov

Synthetic Methodologies and Chemical Derivatization of Methyl 2 Methyltetradecanoate

Esterification and Transesterification Reactions for Methyl 2-Methyltetradecanoate Synthesis

The final step in producing this compound is typically the formation of the methyl ester from its corresponding carboxylic acid, 2-methyltetradecanoic acid. This is achieved through two primary chemical reactions: esterification and transesterification.

Esterification is the direct reaction of a carboxylic acid with an alcohol to form an ester and water. For the synthesis of this compound, this involves reacting 2-methyltetradecanoic acid with methanol (B129727), usually in the presence of an acid catalyst such as sulfuric acid or gaseous hydrogen chloride. nih.govresearchgate.net This method is particularly suitable when the free fatty acid is readily available. The reaction is reversible, and thus, removal of water or use of excess methanol is often employed to drive the equilibrium towards the product side.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. saudijournals.com In this context, a triglyceride or another alkyl ester of 2-methyltetradecanoic acid would be reacted with methanol in the presence of a catalyst. dergipark.org.trsaudijournals.com While widely used in the production of biodiesel from vegetable oils and animal fats, where a mixture of fatty acids is converted to their methyl esters, it is less common for the synthesis of a single, specific branched-chain ester unless a natural source rich in that particular fatty acid is available. researchgate.netsaudijournals.comscientific.net Both acid and base catalysts can be used, though base catalysts (e.g., sodium methoxide) are common in industrial applications due to faster reaction rates. saudijournals.com

Table 1: Comparison of Esterification and Transesterification for this compound Synthesis

| Reaction Type | Reactants | Typical Catalysts | Key Considerations |

|---|---|---|---|

| Esterification | 2-Methyltetradecanoic Acid + Methanol | Acid (e.g., H₂SO₄, HCl) | Ideal for pure free fatty acid starting material. researchgate.net Reversible reaction requiring removal of water to maximize yield. |

| Transesterification | Triglyceride/Alkyl Ester of 2-Methyltetradecanoic Acid + Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | More common for mixtures of fatty acids (e.g., biodiesel). dergipark.org.trsaudijournals.com Base catalysis is faster but sensitive to free fatty acids and water. |

Strategies for Introducing Alpha-Methyl Branching

The defining structural feature of this compound is the methyl group at the C-2 (alpha) position. Introducing this branch requires specific synthetic strategies, as it is not a common feature in most bulk fats and oils.

One of the most direct chemical methods is the alkylation of an ester enolate . This involves treating a precursor ester, such as methyl tridecanoate, with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to generate a lithium enolate. This enolate can then react with an electrophilic methylating agent, such as methyl iodide, to introduce the methyl group at the alpha-position. A study on the synthesis of octahydroindole-2-carboxylic acid demonstrated that this approach can be highly effective, yielding a mixture of diastereoisomers when a chiral center is already present. nih.gov

Another approach involves the use of malonic ester synthesis . A malonic ester can be alkylated first with a long-chain alkyl halide (e.g., 1-bromododecane) and then with a methyl halide. Subsequent hydrolysis and decarboxylation yield the desired 2-methyltetradecanoic acid, which can then be esterified.

In nature, alpha-methyl branching can arise from the fatty acid synthase (FAS) system utilizing methylmalonyl-CoA as an extender unit instead of the usual malonyl-CoA. nih.govbeilstein-journals.org This biological strategy is a key process in some bacteria for producing a variety of methylated fatty acids.

Table 2: Chemical Strategies for Alpha-Methylation

| Strategy | Key Reagents | Description |

|---|---|---|

| Enolate Alkylation | Strong Base (e.g., LDA), Methyl Iodide (CH₃I) | A precursor ester is deprotonated at the alpha-carbon to form an enolate, which then attacks the methylating agent. nih.gov |

| Malonic Ester Synthesis | Diethyl Malonate, Sodium Ethoxide, Alkyl Halides | Sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation to form the α-methylated carboxylic acid. |

Stereoselective Synthesis of this compound Isomers

The C-2 carbon of this compound is a chiral center, meaning the compound can exist as two distinct enantiomers: (R)-methyl 2-methyltetradecanoate and (S)-methyl 2-methyltetradecanoate. Stereoselective synthesis aims to produce one of these isomers preferentially.

A common strategy for achieving this involves the use of chiral auxiliaries . For example, the precursor fatty acid can be attached to a chiral molecule, which then directs the approach of the incoming methyl group during the alkylation step to one face of the enolate, leading to a preponderance of one diastereomer. The auxiliary is then cleaved to yield the enantiomerically enriched product. The Evans oxazolidinone is a well-known chiral auxiliary used for such stereoselective alkylations. rsc.org

Alternatively, synthesis can begin from a chiral starting material that already contains the desired stereocenter. For instance, a multi-step synthesis could start from commercially available (R)- or (S)-3-hydroxy-2-methylpropionate. journals.co.za This chiral building block, which contains the α-methyl group with a defined stereochemistry, can be elaborated through chain-extension reactions to build the full tetradecanoyl chain, thereby yielding the target enantiomer of this compound.

Table 3: Principles of Stereoselective Synthesis for α-Methylated Esters

| Approach | Principle | Example |

|---|---|---|

| Chiral Auxiliary | A removable chiral group is attached to the substrate to control the stereochemical outcome of a reaction. | Alkylation of an N-acyloxazolidinone derived from the fatty acid. rsc.org |

| Chiral Pool Synthesis | The synthesis starts with an enantiomerically pure natural product or derivative that already contains the required stereocenter. | Using (R)- or (S)-3-hydroxy-2-methylpropionate as a starting block for chain extension. journals.co.za |

Preparation of Isotopically Labeled this compound Analogues

Isotopically labeled compounds are indispensable tools in analytical chemistry, particularly in quantitative mass spectrometry, where they are used as internal standards. The synthesis of labeled this compound involves incorporating heavy isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) at specific positions in the molecule.

The labeling can be introduced in several ways:

Labeled Methylating Agent: Using a labeled methyl source, such as deuterated methyl iodide (CD₃I) or ¹³C-labeled methyl iodide (¹³CH₃I), during an enolate alkylation step will introduce the label at the alpha-methyl group.

Labeled Esterification Agent: Using labeled methanol (e.g., CD₃OH or ¹³CH₃OH) during the final esterification step will label the methyl ester group.

Labeled Precursor Chain: The synthesis can start with a fatty acid or alkyl halide that is already labeled in its carbon backbone. For example, a convergently synthesized lipid used [¹⁴,¹⁴,¹⁵,¹⁵,¹⁶,¹⁶,¹⁷,¹⁷,¹⁷-²H₉]-heptadecanoate as a building block, demonstrating how a labeled chain can be incorporated. nih.gov

Commercially available standards like methyl tetradecanoate-d27 indicate that synthetic methods exist for extensively labeling the entire alkyl chain. chemicalbook.commedchemexpress.com

Table 4: Strategies for Isotopic Labeling

| Labeling Position | Labeled Reagent Example | Synthetic Step |

|---|---|---|

| Ester Methyl Group | Methanol-d₄ (CD₃OD) | Esterification / Transesterification |

| Alpha-Methyl Group | Methyl-d₃ Iodide (CD₃I) | Enolate Alkylation |

| Fatty Acid Backbone | Deuterated 1-bromododecane | Malonic Ester Synthesis or Grignard Coupling |

Synthesis of Structurally Related Branched Fatty Acid Methyl Ester Derivatives

The synthetic methodologies applied to this compound are broadly applicable to a variety of other branched-chain FAMEs. These related compounds are of interest because the position and type of branching significantly influence the physical properties of the ester.

Iso- and Anteiso-Branched Esters: These compounds, with methyl branches at the (ω-1) and (ω-2) positions respectively, are common in bacteria. Their synthesis can mimic biosynthetic pathways, which use branched-chain amino acid degradation products like isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine) as starter units for the fatty acid synthase complex. oup.comresearchgate.net A chemical synthesis of 13-methyl-tetradecanoic acid (an iso-fatty acid) was achieved via a Wittig reaction between bromo-undecanoic acid ethyl ester-triphenylphosphonium salt and isobutyraldehyde, followed by reduction and esterification. csic.es

Multi-Branched Esters: Some organisms produce fatty acids with multiple methyl branches. Their synthesis often arises from the repeated incorporation of methylmalonyl-CoA during chain elongation by fatty acid synthase. beilstein-journals.org Chemical synthesis of such complex structures is challenging and typically requires multi-step, convergent approaches.

Other Alkyl Branches: While methyl branches are most common, methods exist to introduce other groups. For example, allylic bromination of an unsaturated ester like methyl oleate, followed by reaction with an organocuprate reagent, can introduce n-butyl or phenyl branches. researchgate.net

Table 5: Examples of Structurally Related Branched FAMEs and Their Precursors

| Branched FAME Type | Branch Position | Typical Synthetic Precursor/Strategy |

|---|---|---|

| α-Methyl (alpha) | C-2 | Enolate alkylation with methyl iodide. nih.gov |

| iso-Branched | ω-1 (penultimate carbon) | Wittig reaction with a branched aldehyde (e.g., isobutyraldehyde). csic.es |

| anteiso-Branched | ω-2 (antepenultimate carbon) | Chain extension starting from a precursor like 2-methylbutyryl-CoA. researchgate.net |

| Internally Branched | Various | Biosynthesis via methylmalonyl-CoA incorporation; beilstein-journals.org chemical synthesis via organocuprate addition to enones. |

Advanced Analytical Characterization of Methyl 2 Methyltetradecanoate

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like fatty acid methyl esters. nih.gov It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In the context of methyl 2-methyltetradecanoate, GC-MS is instrumental for both its identification within complex mixtures and its quantification. ijapr.insemanticscholar.org The chromatographic separation is typically performed on capillary columns, with a variety of stationary phases available to optimize the resolution of different FAME isomers. uib.no

The analysis of fatty acids by GC is often preceded by a derivatization step, converting them into more volatile and less polar fatty acid methyl esters (FAMEs), to improve their chromatographic behavior. nih.govqut.edu.au While GC-MS is a powerful tool, the co-elution of branched-chain fatty acid methyl esters (BCFAMEs) with other FAMEs can occur, even on long, highly polar columns, posing a challenge for unambiguous identification. nih.gov

Electron Ionization (EI) Fragmentation Patterns and Diagnostic Ions for Alpha-Methyl Branching

Electron ionization (EI) is a hard ionization technique commonly used in GC-MS that generates reproducible mass spectra characterized by extensive fragmentation. jeol.com While this extensive fragmentation can sometimes lead to the absence of a clear molecular ion, it produces a wealth of structural information in the form of fragment ions. For FAMEs, the EI mass spectra contain several diagnostic ions that can aid in their identification. researchgate.net

A key fragmentation pathway for FAMEs under EI is the McLafferty rearrangement, which results in a characteristic ion at m/z 74. nih.gov However, for branched-chain FAMEs like this compound, the fragmentation patterns near the branch point are of particular interest. The presence of a methyl group at the alpha-position (C-2) influences the fragmentation, leading to specific diagnostic ions. Cleavage at the bond between C2 and C3 is favored due to the stability of the resulting carbocation. While detailed fragmentation patterns specific to this compound are not extensively documented in the provided results, general principles of mass spectrometry of branched alkanes suggest that ions resulting from cleavage at the branch point would be enhanced. aip.org The stability of the resulting carbocations dictates the most likely cleavage points, with tertiary carbocations being more stable than secondary and primary ones. aip.org Tandem mass spectrometry (MS/MS) techniques, where the molecular ion is mass-selected and then subjected to collision-induced dissociation (CID), can provide more definitive structural information by revealing specific fragmentation pathways related to the branch point. qut.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. msu.edu Both ¹H NMR and ¹³C NMR are employed to gain detailed information about the carbon skeleton and the position of functional groups and substituents in this compound. googleapis.com

In the ¹H NMR spectrum of a FAME, characteristic signals include a singlet for the methoxy (B1213986) protons (-OCH₃) and signals for the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups in the fatty acid chain. researchgate.net For this compound, the presence of the methyl branch at the C-2 position would give rise to a distinct signal pattern. The proton on the C-2 carbon would appear as a multiplet due to coupling with the protons on the adjacent C-3 carbon and the C-2 methyl group. The C-2 methyl group itself would likely appear as a doublet.

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The carbonyl carbon of the ester group, the methoxy carbon, the branched C-2 carbon, the C-2 methyl carbon, and the other carbons in the long alkyl chain would each have a distinct chemical shift. The chemical shifts are sensitive to the local electronic environment, allowing for the precise mapping of the molecule's carbon framework.

The following table summarizes the expected NMR data for this compound based on general principles of NMR spectroscopy.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.6-3.7 | Singlet | -OCH₃ |

| ¹H | ~2.4-2.6 | Multiplet | -CH(CH₃)- |

| ¹H | ~1.1-1.2 | Doublet | -CH(CH₃)- |

| ¹H | ~1.2-1.4 | Multiplet | -(CH₂)ₙ- |

| ¹H | ~0.8-0.9 | Triplet | Terminal -CH₃ |

| ¹³C | ~175 | Singlet | C=O |

| ¹³C | ~51 | Singlet | -OCH₃ |

| ¹³C | ~40 | Singlet | C-2 |

| ¹³C | ~15-20 | Singlet | C-2 Methyl |

| ¹³C | ~20-35 | Singlet | -(CH₂)ₙ- |

| ¹³C | ~14 | Singlet | Terminal -CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable techniques for identifying the functional groups present in a molecule. researchgate.netnih.gov The principle behind IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. mdpi.com This results in an IR spectrum that acts as a molecular fingerprint. mdpi.com

For this compound, the FTIR spectrum would show characteristic absorption bands confirming the presence of an ester functional group and a long hydrocarbon chain. The most prominent peaks would be:

C=O Stretch: A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the carbonyl group in a saturated ester. nih.gov

C-O Stretch: Strong bands in the region of 1100-1300 cm⁻¹ correspond to the C-O stretching vibrations of the ester group. nih.gov

C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups in the long alkyl chain. nih.gov

C-H Bend: Absorption bands in the region of 1350-1470 cm⁻¹ correspond to the bending vibrations of the C-H bonds.

The following table summarizes the key IR absorption bands expected for this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2925 | C-H Stretch (asymmetric) | -CH₂- |

| ~2855 | C-H Stretch (symmetric) | -CH₂- |

| ~1740 | C=O Stretch | Ester |

| ~1465 | C-H Bend | -CH₂- |

| ~1170 | C-O Stretch | Ester |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass of an ion with very high accuracy. covalentmetrology.com This allows for the determination of the elemental composition of a molecule from its exact mass. covalentmetrology.com While low-resolution mass spectrometers measure mass to the nearest whole number, HRMS can measure mass to several decimal places.

For this compound (C₁₆H₃₂O₂), the theoretical monoisotopic mass is 256.24023. By measuring the mass with high resolution, it is possible to distinguish it from other compounds that may have the same nominal mass but a different elemental formula. This high mass accuracy is crucial for the confident identification of unknown compounds, especially in complex mixtures. covalentmetrology.com When combined with soft ionization techniques that produce a clear molecular ion, HRMS provides an unambiguous determination of the molecular formula. jeol.comjeol.com The combination of accurate mass measurements for both the molecular ion (from soft ionization) and fragment ions (from EI) significantly enhances the reliability of compound identification. jeol.com

Hyphenated and Multidimensional Chromatographic Techniques

To address the challenge of separating complex mixtures of isomeric FAMEs, advanced chromatographic techniques are often employed. Hyphenated techniques couple two or more analytical methods to achieve enhanced separation and identification capabilities. Multidimensional chromatography, in particular, offers significantly increased peak capacity and resolution compared to single-dimensional methods. chula.ac.th

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for the analysis of complex samples like FAME mixtures. chula.ac.th In GC×GC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column. chula.ac.th This results in a two-dimensional chromatogram with significantly improved separation of closely related compounds. chula.ac.thdb-thueringen.de The use of a modulator between the two columns is a key component of this technique. chula.ac.th

For the analysis of branched-chain FAMEs like this compound, GC×GC can effectively separate them from their straight-chain and other positional isomers. monash.edu This enhanced separation, when coupled with mass spectrometry (GC×GC-MS), provides a powerful tool for the detailed characterization of complex lipid profiles. chula.ac.th The development of novel ionic liquid stationary phases for GC columns has further improved the separation of FAMEs, including cis/trans isomers. db-thueringen.demonash.edu

Method Development for Trace Analysis of this compound in Complex Matrices

The accurate quantification of this compound at trace levels within complex matrices presents a significant analytical challenge. Its presence in environmental samples, industrial products, and biological systems necessitates the development of highly sensitive and selective analytical methods. These methods must effectively isolate the analyte from a multitude of interfering compounds and enable its precise measurement, often at concentrations in the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) range. astm.orgwiley.com The development of such methods involves a multi-faceted approach, encompassing efficient sample preparation, advanced chromatographic separation, and sensitive detection techniques.

A crucial first step in the analysis of this compound is its conversion to a more volatile and thermally stable derivative, most commonly a fatty acid methyl ester (FAME). sigmaaldrich.comchromatographyonline.com This derivatization is essential for gas chromatographic (GC) analysis, as it reduces the polarity of the parent carboxylic acid and improves peak shape and resolution. sigmaaldrich.comchromatographyonline.com The most common method for this is esterification using reagents like boron trifluoride (BF3) in methanol (B129727). restek.com This process, however, requires careful optimization of reaction time and temperature to ensure complete derivatization without sample degradation. labtorg.kz

Sample Preparation and Extraction

Given that this compound is often present at trace levels and within intricate sample compositions, an effective extraction and pre-concentration step is paramount. Solid-phase microextraction (SPME) has emerged as a powerful, solvent-free technique for this purpose. researchgate.netsigmaaldrich.commdpi.com SPME utilizes a fused-silica fiber coated with a stationary phase to adsorb and concentrate volatile and semi-volatile organic compounds from a sample's headspace or directly from a liquid matrix. researchgate.netpurdue.edu This technique offers several advantages, including simplicity, speed, and the ability to be automated. astm.orgmdpi.com

The choice of SPME fiber coating is critical and depends on the analyte's polarity and the nature of the sample matrix. For the analysis of relatively non-polar FAMEs like this compound, a divinylbenzene/polydimethylsiloxane (DVB/PDMS) fiber has been shown to be effective. d-nb.infonih.gov The optimization of extraction parameters, including extraction time, temperature, and sample pH, is crucial for maximizing analyte recovery and achieving the lowest possible detection limits. d-nb.infonih.gov For instance, adjusting the sample pH to acidic conditions (e.g., pH 2) can enhance the extraction efficiency of FAMEs from aqueous matrices. d-nb.infonih.gov

The table below summarizes key parameters for SPME method development for FAME analysis.

| Parameter | Optimized Condition | Rationale |

| SPME Fiber | Divinylbenzene/Polydimethylsiloxane (DVB-PDMS) | Effective for the extraction of non-polar to semi-polar compounds like FAMEs. d-nb.infonih.gov |

| Extraction Mode | Headspace (HS) | Minimizes matrix effects by extracting volatile analytes from the vapor phase above the sample. astm.orgpurdue.edu |

| Extraction Temperature | 70 °C | Increases the volatility of the analyte, facilitating its transfer to the headspace for more efficient extraction. d-nb.infonih.gov |

| Extraction Time | 20 minutes | Allows for sufficient equilibration of the analyte between the sample matrix and the SPME fiber. d-nb.infonih.gov |

| Sample pH | 2 | Enhances the extraction of acidic analytes from aqueous samples. d-nb.infonih.gov |

This table presents a general guideline for SPME method development. Optimal conditions may vary depending on the specific sample matrix and analytical instrumentation.

Chromatographic Separation and Detection

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the separation and identification of this compound. researchgate.netuib.no The choice of the GC column is critical for resolving the target analyte from other FAMEs and matrix components. uib.no Columns with a mid-polar stationary phase, such as those containing cyanopropylphenyl polysiloxane, are often employed for FAME analysis due to their ability to separate isomers. nih.gov For complex mixtures, two-dimensional gas chromatography (GCxGC) can provide enhanced separation by employing two columns with different selectivities. wiley.comresearchgate.net

Electron ionization (EI) is a common ionization technique used in GC-MS for FAME analysis. nih.gov The resulting mass spectrum of this compound will exhibit a characteristic molecular ion peak (m/z 256.4) and specific fragmentation patterns that aid in its identification. nist.gov Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for trace analysis in complex matrices. nih.govnih.gov This technique significantly reduces background noise and chemical interference, leading to lower detection limits. nih.gov

The following table outlines typical GC-MS parameters for the analysis of this compound.

| Parameter | Condition | Purpose |

| GC Column | Mid-polar (e.g., BPX70, DB-225) | Provides good separation of FAME isomers based on polarity and boiling point. nih.govnih.gov |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. nih.gov |

| Oven Program | Temperature ramp (e.g., 60°C to 250°C) | Separates compounds based on their boiling points. nih.gov |

| Ionization Mode | Electron Ionization (EI) | Generates reproducible mass spectra for compound identification. nih.gov |

| Mass Analyzer | Quadrupole or Ion Trap | Allows for both full scan and selected ion monitoring (SIM) or MS/MS analysis. nih.govnih.gov |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) | Increases selectivity and sensitivity for trace-level quantification. nih.gov |

This table provides a general overview of GC-MS parameters. Specific conditions should be optimized for the instrument and application.

The development of robust and sensitive analytical methods for the trace analysis of this compound is an ongoing area of research. Advances in sample preparation techniques, such as the development of novel SPME fiber coatings, and innovations in GC-MS technology, including high-resolution mass spectrometry, continue to push the boundaries of detection and enable the accurate quantification of this compound in increasingly complex samples. mdpi.comuni-due.de

Ecological and Biological Function of Methyl 2 Methyltetradecanoate Excluding Human Clinical

Role as Chemical Signaling Agents in Inter-Organismal Interactions

Chemical signaling is a fundamental mode of communication in the natural world, and methyl 2-methyltetradecanoate is implicated in these intricate dialogues between different species.

Insect Chemo-attractants and Repellents

While direct evidence for this compound acting as an insect attractant or repellent is limited, the broader class of fatty acid methyl esters and related compounds are well-documented for their influence on insect behavior. For instance, its parent compound, tetradecanoic acid, has demonstrated repellent activity against the mosquitoes Aedes aegypti and Culex quinquefasciatus. researchgate.net Extracts of the areca nut (Areca catechu), which contain methyl tetradecanoate (B1227901), have also shown larvicidal activity against these mosquito species, and the constituent chemicals are noted for their use in insect repellent and pest control formulations. nih.govplos.org

Furthermore, research on the chemical ecology of the dengue vector mosquito, Aedes aegypti, has identified a blend of carboxylic acids and their methyl esters, including methyl tetradecanoate, as potent oviposition stimulants. These compounds, produced by bacteria in leaf infusions, guide gravid females to suitable egg-laying sites. This highlights the critical role that such compounds play in the life cycle and propagation of insect vectors.

Microbial Communication and Quorum Sensing Aspects

The involvement of this compound in microbial communication and quorum sensing is an area of ongoing investigation. While direct evidence for this specific compound is not yet established, fatty acid-based signaling is a known mechanism in bacterial communication. Quorum sensing, a process where bacteria coordinate their gene expression based on population density, often involves small, diffusible signal molecules.

Research into the chemical constituents of bacterial endophytes has revealed a diverse array of fatty acid derivatives. For example, a study on Kenyan bacterial endophytes identified i-propyl 12-methyltetradecanoate among the compounds produced, highlighting the capacity of microbes to synthesize branched-chain fatty acid esters. mdpi.com Although not a direct link, the presence of such structurally related compounds in microorganisms suggests a potential, yet unconfirmed, role for this compound or similar molecules in microbial interactions. The complex chemical profiles of microbial communities, such as those found in fermented foods, also point to the presence of a wide variety of fatty acid methyl esters, though their specific signaling functions are not always clear.

Metabolic Intermediates in Non-Human Biological Systems

This compound and its isomers are products of fatty acid metabolism in various non-human organisms. The biosynthesis of branched-chain fatty acids often involves the use of alternative starter units to the typical acetyl-CoA.

In a study of the actinomycete Micromonospora aurantiaca, a variety of fatty acid methyl esters were identified in its headspace, including several α-methyl branched compounds. The biosynthesis of these methyl 2-methylalkanoates is proposed to occur through the incorporation of a methylmalonyl-CoA unit in the final step of fatty acid chain elongation. beilstein-journals.org This provides a plausible metabolic pathway for the formation of this compound in bacteria.

Furthermore, research on the fatty acid metabolism in certain organisms has identified related branched-chain fatty acids. For instance, (2R)-2,3-dihydroxypropyl 13-methyltetradecanoate (B1259418) has been identified as a monoradylglycerol, indicating that 13-methyltetradecanoic acid is part of the lipid metabolism in some biological systems. hmdb.ca

Contribution to Volatile Organic Compound (VOC) Profiles of Organisms

This compound is a component of the volatile organic compound (VOC) profile of a range of organisms, contributing to their chemical signature which can be important for ecological interactions.

The compound has been identified in the fatty acid composition of edible insects. Specifically, this compound was detected in the oils of the African edible insects Ruspolia differens (a long-horned grasshopper) and Schistocerca gregaria (the desert locust). nih.gov

In the plant kingdom, while the straight-chain methyl tetradecanoate is more commonly reported, branched-chain esters also occur. For example, the VOC profile of tomato plants has been shown to contain a variety of methyl esters. uniba.it The essential oils of different parts of Allium sativum (garlic) have also been found to contain a range of fatty acid methyl esters. nih.gov The analysis of volatile compounds from barley roots (Hordeum vulgare L.) also revealed a complex blend of VOCs, primarily composed of fatty acid derivatives. uliege.be Similarly, studies on the leaves of Aesculus trees have identified methyl tetradecanoate as part of their volatile profile. mdpi.com

Applications and Industrial Relevance of Methyl 2 Methyltetradecanoate Excluding Pharmaceutical/clinical

Sustainable Biofuel Component and Modifier

The performance of biodiesel, a renewable alternative to petrodiesel, is critically dependent on its cold-flow properties, such as cloud point and pour point. Straight-chain saturated fatty acid methyl esters, like methyl palmitate and stearate, tend to crystallize at low temperatures, leading to fuel line and filter plugging. Branched-chain fatty acid methyl esters (FAMEs), including Methyl 2-methyltetradecanoate, are recognized for their ability to improve these cold-flow properties. The branched structure disrupts the orderly packing of the fatty acid chains, thereby lowering the crystallization temperature.

One of the key advantages of incorporating branched FAMEs is the enhancement of biodiesel's performance in colder climates. While straight-chain esters are vital for good cetane numbers, a balance is required to maintain fluidity. The addition or encouragement of branched-chain esters in the biodiesel blend is a key strategy to achieve this. Research has shown that biodiesel derived from feedstocks rich in branched-chain fatty acids (BCFAs) exhibits superior low-temperature characteristics. For instance, lipids from certain bacteria, such as Lentibacillus sp., are rich in BCFAs and are considered potential feedstocks for high-quality biodiesel. nih.gov The presence of compounds like this compound (an anteiso-C15:0 methyl ester) contributes to a lower melting point of the resulting fuel. nih.gov

Some commercial suppliers explicitly note that branched FAMEs like this compound serve as valuable biofuel additives, primarily for their role in improving cold-flow properties. vulcanchem.com The production of such branched-chain esters can be achieved through the use of specific microbial feedstocks or by genetically modifying organisms like E. coli to synthesize BCFAs. nih.govmdpi.com

Table 1: Comparison of Fatty Acid Methyl Esters in Biodiesel

| Feature | Straight-Chain Saturated FAMEs (e.g., Methyl Palmitate) | Branched-Chain FAMEs (e.g., this compound) |

|---|---|---|

| Structure | Linear carbon chain | Carbon chain with methyl branches |

| Cold-Flow Properties | Poor (high cloud and pour points) | Improved (lower cloud and pour points) |

| Packing Efficiency | High (leads to crystallization) | Low (disrupts crystal formation) |

| Primary Advantage | High cetane number, good ignition | Enhanced performance at low temperatures |

| Source Example | Palm oil, animal fats | Microbial lipids, genetically modified organisms |

Performance Enhancer in Lubricant Formulations

The demand for environmentally friendly and high-performance lubricants has driven research into bio-based alternatives to petroleum-based products. Fatty acid esters are a prominent class of biolubricants due to their excellent lubricity, high viscosity index, and biodegradability. The introduction of branching in the fatty acid chain, as seen in this compound, can further enhance these properties.

Branched esters generally exhibit better thermal and oxidative stability and improved low-temperature fluidity compared to their straight-chain isomers. This makes them suitable for a wider range of operating conditions. A US patent lists 2-methyltetradecanoate as a potential component in lubricating base oil formulations designed for fluid dynamic bearings, highlighting its relevance in high-performance applications. googleapis.com

While direct and extensive research on this compound as a lubricant is limited, studies on similar branched-chain esters provide strong indicative evidence of its potential. For example, research on the decanoate (B1226879) and 12-methyltetradecanoate esters of various polyols has shown their suitability for use as biolubricants, with promising melting points and viscosities. iastate.eduresearchgate.net The structural features of these branched esters are believed to influence their molecular packing on metal surfaces, which in turn affects their lubricity. iastate.edu The general understanding is that the branching lowers the melting point and improves the viscosity index, which are desirable traits for lubricants.

Role in Food, Flavor, and Fragrance Formulations

Based on available scientific literature, there is no evidence to suggest that this compound is used in food, flavor, or fragrance formulations. In contrast, its linear isomer, methyl tetradecanoate (B1227901) (also known as methyl myristate), is well-documented as a flavoring agent and fragrance ingredient. lookchem.comontosight.ainih.govfoodb.ca It is described as having a honey and orris-like odor and is used to impart specific tastes and scents in various products. nih.govsmolecule.com The distinct sensory properties of the linear ester are a direct consequence of its specific molecular structure, and it cannot be assumed that the branched isomer would have similar or desirable characteristics for these applications.

Development as a Green Solvent in Chemical Processes

The principles of green chemistry encourage the replacement of hazardous and volatile organic solvents with safer, more sustainable alternatives. Fatty acid methyl esters (FAMEs) are being explored as green solvents due to their low toxicity, biodegradability, and low volatility. mdpi.com

However, there is currently no specific research available that details the development or use of this compound as a green solvent. Studies that have screened for green solvents have included the linear methyl tetradecanoate for specific applications like the synthesis of metal-organic frameworks or for use in conservation treatments, but the 2-methyl isomer has not been a focus. mdpi.comresearchgate.netacs.org The physical properties that make a good solvent, such as polarity and solvency power, are highly dependent on molecular structure. Without dedicated studies, the potential of this compound in this application remains unevaluated.

Chemotaxonomic Marker in Biological Classification

Chemotaxonomy is the classification of organisms based on their chemical constituents. The unique fatty acid profiles of microorganisms, in particular, serve as reliable biomarkers for their identification and classification. Branched-chain fatty acids, including the anteiso series to which 2-methyltetradecanoic acid belongs, play a crucial role in this field.

This compound is the methyl ester of anteiso-pentadecanoic acid (anteiso-C15:0). This fatty acid is a significant component of the cell membrane of many bacteria and is used for their characterization. caymanchem.com For example:

Bacillus spp.: Anteiso-C15:0 is one of the most abundant fatty acids in members of the genus Bacillus. caymanchem.com

Listeria monocytogenes: This bacterium adapts to cold temperatures by increasing the proportion of anteiso-C15:0 in its cell membrane, which enhances membrane fluidity. The fatty acid profile is so distinct that it serves as a key characteristic. nih.gov

Desulfovibrio desulfuricans: The presence of specific iso and anteiso monoenoic fatty acids, including anteiso-C15:0, is of taxonomical importance for this species. asm.org

The presence and relative abundance of anteiso-fatty acids can help differentiate between bacterial species and even strains. Some bacteria produce iso-fatty acids but not anteiso, while for others the reverse is true. caymanchem.com Furthermore, the ratio of anteiso to iso fatty acids in the cell membrane can change in response to environmental stressors like temperature and chemical exposure. caymanchem.com

Beyond bacteria, anteiso-fatty acids are also found in the waxy surface of plant leaves and in ruminant animals, where they originate from the microorganisms in the rumen. caymanchem.com The analysis of these fatty acid methyl esters, including this compound, via gas chromatography-mass spectrometry (GC-MS) is a standard method in microbial ecology and chemotaxonomy. frontiersin.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl tetradecanoate |

| Methyl palmitate |

| Methyl stearate |

| Anteiso-pentadecanoic acid |

| 12-methyltetradecanoate |

| Decanoate |

| Iso-fatty acids |

| Anteiso-fatty acids |

Environmental Fate and Degradation Dynamics of Methyl 2 Methyltetradecanoate

Atmospheric Transformation and Half-Life Estimation

Once released into the atmosphere, Methyl 2-methyltetradecanoate is expected to exist predominantly in the vapor phase. Its transformation in the atmosphere is primarily driven by reactions with photochemically-produced hydroxyl radicals (•OH). While specific experimental data for this compound is limited, estimations based on structurally similar compounds provide valuable insights into its atmospheric persistence.

For instance, the atmospheric fate of analogous long-chain fatty acid methyl esters is well-documented. By analogy to methyl myristate (methyl tetradecanoate), which has a calculated atmospheric half-life of about 24 hours due to its reaction with hydroxyl radicals, a similar half-life can be anticipated for this compound. nih.gov The rate constant for the vapor-phase reaction of methyl myristate with hydroxyl radicals is estimated at 1.6 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov

Similarly, other related FAMEs exhibit comparable atmospheric degradation patterns. For example, methyl dodecanoate (B1226587) has an estimated atmospheric half-life of approximately 29 hours, with a reaction rate constant of 1.3 x 10⁻¹¹ cm³/molecule-sec. echemi.com Methyl decanoate (B1226879) is estimated to have a slightly longer atmospheric half-life of about 37 hours, corresponding to a rate constant of 1.0 x 10⁻¹¹ cm³/molecule-sec. nih.gov

These values suggest that this compound is unlikely to persist for extended periods in the atmosphere and will undergo relatively rapid degradation.

Table 1: Estimated Atmospheric Half-Life of Structurally Similar Fatty Acid Methyl Esters

| Compound | Estimated Rate Constant (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-Life (hours) |

| Methyl decanoate | 1.0 x 10⁻¹¹ nih.gov | 37 nih.gov |

| Methyl dodecanoate | 1.3 x 10⁻¹¹ echemi.com | 29 echemi.com |

| Methyl tetradecanoate (B1227901) | 1.6 x 10⁻¹¹ nih.gov | 24 nih.gov |

This table presents estimated data for compounds structurally similar to this compound to infer its likely atmospheric behavior.

Biodegradation in Aquatic and Terrestrial Environments

Biodegradation is a key process governing the fate of organic compounds in soil and water. Fatty acid methyl esters, including this compound, are generally considered to be readily biodegradable.

In terrestrial environments, this compound is also subject to aerobic degradation. It is suggested that most FAMEs have a half-life of less than 30 days in soil under aerobic conditions. vulcanchem.com The presence of microbial consortia, particularly bacteria from genera like Pseudomonas, can enhance the breakdown of hydrocarbon-based contaminants. ijasbt.org Studies on the bioremediation of petroleum refinery effluents have identified methyl, 11-methyltetradecanoate and methyl, 1,2 tetradecanoate as compounds that can be degraded by fungal consortia, highlighting the role of microorganisms in breaking down these substances. fudutsinma.edu.ng

The structure of the fatty acid ester can influence its biodegradability. While straight-chain esters are readily degraded, branching, such as in this compound, might slightly alter the degradation rate, though it is still expected to be biodegradable.

Sorption and Mobility in Soil Systems

The mobility of this compound in soil is largely determined by its sorption characteristics, often expressed by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater tendency for the compound to bind to soil particles, reducing its mobility.

For methyl myristate, a structurally similar compound, the estimated Koc value is approximately 5400. nih.gov This high value suggests that it is expected to be immobile in soil. nih.gov Given the structural similarity, this compound is also predicted to have a high Koc value and therefore low mobility in soil. Its low water solubility further contributes to its limited movement within the soil profile. fishersci.com

The potential for volatilization from moist soil surfaces may exist, but this process is likely to be attenuated by the strong adsorption to soil particles. echemi.com Volatilization from dry soil surfaces is not expected to be a significant fate process. echemi.com

Table 2: Estimated Soil Sorption Coefficient (Koc) of Structurally Similar Fatty Acid Methyl Esters

| Compound | Estimated Koc | Expected Mobility in Soil |

| Methyl decanoate | ~470 nih.gov | Moderate nih.gov |

| Methyl dodecanoate | ~1600 echemi.com | Low echemi.com |

| Methyl tetradecanoate | ~5400 nih.gov | Immobile nih.gov |

This table provides estimated Koc values for structurally similar compounds to predict the soil mobility of this compound.

Ecotoxicological Considerations

The ecotoxicological profile of a substance provides insight into its potential risks to environmental organisms. For this compound, as with other fatty acid methyl esters, the environmental impact has not been fully investigated. lgcstandards.com However, data on related compounds can offer a preliminary assessment.

For methyl tetradecanoate, the acute toxicity to fish (Brachydanio rerio) was determined to be a 96-hour LC50 of >= 1700 mg/L, indicating low acute toxicity to fish. fishersci.com Generally, fatty acid methyl esters are not classified as hazardous to the aquatic environment. lgcstandards.com

While bioconcentration in aquatic organisms could be a concern due to the lipophilic nature of these compounds, it is also suggested that aquatic organisms can readily metabolize this class of compounds, which may lower the actual bioconcentration potential compared to what is predicted by regression-derived equations. nih.govnih.gov For example, the estimated bioconcentration factor (BCF) for methyl myristate is 1100, suggesting a high potential for bioconcentration, but metabolic processes could reduce this. nih.gov

It is important to note that this substance does not meet the criteria for being persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) under REACH regulations. lgcstandards.com

Table 3: Ecotoxicity Data for Methyl Tetradecanoate

| Species | Endpoint | Value | Reference |

| Brachydanio rerio (Zebra fish) | 96-hour LC50 | >= 1700 mg/L | fishersci.com |

This table shows available ecotoxicity data for a structurally similar compound to infer the potential ecotoxicological effects of this compound.

Emerging Research Frontiers and Future Perspectives for Methyl 2 Methyltetradecanoate

Advanced Bioproduction Strategies and Metabolic Engineering

The microbial production of fatty acid-derived biofuels and chemicals has become a significant goal in biotechnology. nih.gov Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a promising and sustainable route for synthesizing specific FAMEs, including branched-chain variants like methyl 2-methyltetradecanoate. mdpi.com The core strategies revolve around optimizing the host organism's native fatty acid biosynthesis (FAB) pathway. nih.gov

Key metabolic engineering strategies applicable to the production of branched-chain FAMEs include:

Enhancing Precursor Supply: The production of all fatty acids begins with acetyl-CoA, which is converted to malonyl-CoA. creative-proteomics.commdpi.com Engineering efforts focus on increasing the intracellular pools of these precursors to drive the metabolic flux towards fatty acid synthesis. mdpi.com

Expression of Key Enzymes: To produce branched-chain fatty acids, specific enzymes are required. The process is initiated with branched-chain short-acyl-CoA primers (e.g., isobutyryl-CoA or 2-methylbutyryl-CoA) derived from branched-chain amino acid biosynthesis pathways. researchgate.net A crucial step is the introduction and overexpression of wax ester synthases (WS/DGAT), which catalyze the final esterification of a fatty acyl-CoA with an alcohol (in this case, methanol). researchgate.net

Elimination of Competing Pathways: To maximize the carbon flow towards the desired product, competing metabolic pathways are often deleted. This includes knocking out genes involved in the production of byproducts like ethanol, lactate, and acetate (B1210297), which can significantly redirect carbon flux towards the FAB pathway. nih.gov

Research has demonstrated the successful application of these principles for producing fatty acid branched-chain esters (FABCEs). In one study, engineered E. coli was able to produce 273 mg/L of FABCEs by combining the fatty acid and branched-chain amino acid biosynthetic pathways. Another study engineered S. cerevisiae to produce over 230 mg/L of fatty acid short- and branched-chain alkyl esters. researchgate.net These results establish a proof-of-concept for the high-titer microbial production of compounds like this compound.

| Strategy | Target | Objective | Example Organism |

|---|---|---|---|

| Precursor Supply Enhancement | Acetyl-CoA & Malonyl-CoA Pools | Increase the availability of building blocks for fatty acid synthesis. | E. coli, S. cerevisiae |

| Heterologous Gene Expression | Wax Ester Synthase (WS/DGAT) | Catalyze the final esterification step to form the FAME. | E. coli, S. cerevisiae |

| Pathway Deletion | Fermentative Pathways (e.g., ethanol, acetate) | Redirect carbon flux away from byproducts and towards fatty acid synthesis. | E. coli |

| Primer Engineering | Branched-Chain Amino Acid Pathways | Provide the necessary branched-chain acyl-CoA primers for synthesis. | E. coli |

Novel Catalytic Approaches for Sustainable Synthesis

While bioproduction is a key frontier, chemical catalysis remains central to FAME production. The focus of emerging research is on developing sustainable, cost-effective, and environmentally benign catalysts that can efficiently produce FAMEs from diverse feedstocks. mdpi.com These novel approaches move away from traditional homogeneous catalysts, which can be corrosive and difficult to separate from the final product. mdpi.com

Recent advancements in sustainable catalysis for FAME synthesis include:

Heterogeneous Catalysts: Solid catalysts are a major area of development. These include bio-based catalysts, such as those derived from waste materials like coconut shell ash or carbide slurry, which are functionalized to create active catalytic sites. nih.gov For instance, a solid carbon catalyst loaded with potassium carbonate has shown high efficacy. mdpi.com Zinc stearate has also been used effectively to catalyze both the transesterification of triglycerides and the esterification of free fatty acids from low-cost feedstocks like olive pomace oil. mdpi.com

Enzymatic Catalysis (Biocatalysis): Lipases are enzymes that can catalyze esterification under mild reaction conditions (e.g., lower temperature and pressure). nih.gov Using immobilized lipases in packed bed reactors allows for continuous production and easy separation of the catalyst, enhancing reusability and process efficiency. nih.gov Mixed enzyme systems, combining different lipases like Lipozyme TL IM and Novozym 435, have been shown to achieve high yields of approximately 96%. nih.gov

Acidic Ionic Liquids: Brönsted–Lewis acidic ionic liquids are being explored as dual solvent-catalysts for fatty acid transformations, including the dimerization of FAMEs. researchgate.net These catalysts show good performance and can be recycled multiple times without significant loss of activity. researchgate.net

These approaches are particularly relevant for producing specialty esters like this compound, where reaction control and product purity are paramount.

In-depth Elucidation of Structure-Function Relationships

The defining structural feature of this compound is the methyl group on the second carbon (the alpha-carbon) of the fatty acid chain. This seemingly minor addition has significant consequences for the molecule's physical and biological properties, forming the basis of its structure-function relationship.

The primary functional advantage of this branched structure is the improvement of cold-flow properties. researchgate.netdigitellinc.com Straight-chain saturated FAMEs, like methyl tetradecanoate (B1227901), have a tendency to align and crystallize as temperatures drop, leading to a high cloud point and pour point. researchgate.net This gelling effect is a major drawback for biodiesel use in colder climates. mdpi.com The methyl branch in this compound disrupts the orderly packing of the molecules, sterically hindering the formation of a crystal lattice. fiveable.me This results in a lower melting point and significantly improved low-temperature fluidity. researchgate.netmdpi.com This makes branched-chain FAMEs highly desirable as additives or main components for advanced biodiesel formulations. digitellinc.com

Beyond physical properties, branching also influences biological activity. Branched-chain fatty acids (BCFAs) are known components of bacterial cell membranes, where they help maintain membrane fluidity. lipotype.com There is also emerging research into the anticancer properties of certain BCFAs, where the position and size of the branch can affect potency. nih.gov Understanding how the specific "2-methyl" structure interacts with biological systems compared to other branched isomers (e.g., iso- or anteiso- forms) is a key area for future investigation. lipotype.comnih.gov

Integration with Systems Biology and Omics Approaches

To efficiently engineer microorganisms for the production of this compound, a holistic understanding of cellular metabolism is required. Systems biology, which integrates high-throughput "omics" data (genomics, transcriptomics, proteomics, and metabolomics), provides the tools to achieve this. nih.gov

The application of omics in metabolic engineering for fatty acid production involves several layers:

Genomics: Provides the complete genetic blueprint, allowing for the identification of genes involved in fatty acid synthesis, degradation, and competing pathways. nih.gov

Transcriptomics (RNA-Seq): Measures the expression levels of all genes under specific conditions, revealing which pathways are active and identifying regulatory bottlenecks. This can guide which genes to upregulate (e.g., key synthases) or downregulate/delete (e.g., competing enzymes). mdpi.com

Proteomics: Quantifies the actual protein levels in the cell, providing a more direct look at the enzymatic machinery available for a given pathway. researchgate.net

Metabolomics/Lipidomics: Measures the intracellular concentrations of metabolites and lipids, allowing researchers to track the flow of carbon through pathways, identify precursor limitations, and quantify the final product and any byproducts. researchgate.net

By integrating these datasets into genome-scale metabolic models, researchers can simulate the effects of genetic modifications before performing them in the lab. nih.gov This data-driven "Design-Build-Test-Learn" cycle accelerates the development of highly optimized production strains. illinois.edu Systems biology approaches are crucial for moving beyond simple pathway modifications to achieve a global rewiring of cellular metabolism for the efficient, high-titer production of target molecules like this compound. nih.govnih.gov

Development of Specialized Analytical Techniques

The accurate identification and quantification of this compound, particularly when differentiating it from its isomers, requires sophisticated analytical techniques. The gold standard for analyzing FAMEs is Gas Chromatography-Mass Spectrometry (GC-MS) . uni-hohenheim.de

The typical workflow for analyzing this compound involves:

Lipid Extraction: Isolating the total lipids from the sample matrix.

Derivatization: Converting the fatty acids into their more volatile methyl esters (FAMEs) through a process like acid-catalyzed methylation if they are not already in ester form. nih.gov

GC Separation: The FAME mixture is injected into a gas chromatograph. A capillary column (e.g., a non-polar HP-5MS or a polar cyanopropyl-substituted column) separates the compounds based on their boiling points and polarity. uni-hohenheim.de Branched-chain esters often have slightly different retention times than their straight-chain counterparts. uni-hohenheim.de

MS Detection and Identification: As compounds elute from the GC column, they enter a mass spectrometer. Electron ionization (EI) fragments the molecules into a predictable pattern. The resulting mass spectrum, which shows the mass-to-charge ratio of these fragments, serves as a molecular fingerprint. qut.edu.au This fingerprint allows for the unambiguous identification of this compound and its differentiation from other isomers like methyl 12-methyltetradecanoate, which would produce a different fragmentation pattern. qut.edu.aunih.gov

Advanced methods are being developed to improve sensitivity and structural elucidation. These include the use of different derivatization agents (e.g., picolinyl esters or 4,4-dimethyloxazoline derivatives) that produce more informative fragments upon MS analysis, helping to pinpoint the exact location of the methyl branch. qut.edu.au Furthermore, techniques like liquid chromatography-mass spectrometry (LC-MS) are also being employed, especially for the analysis of more complex lipid esters. researchgate.netnih.gov

| Technique | Component | Purpose | Example Specification |

|---|---|---|---|

| Gas Chromatography (GC) | Column | Separates FAMEs based on volatility and polarity. | HP-5MS (30 m × 0.25 mm i.d., 0.25 µm) |

| Carrier Gas | Moves the sample through the column. | Helium | |

| Mass Spectrometry (MS) | Ionization Method | Fragments the molecule for identification. | Electron Ionization (EI) at 70 eV |

| Detection | Identifies fragments based on mass-to-charge ratio. | Full scan mode (e.g., 40–550 m/z) |

Expansion into New Industrial and Biotechnological Applications

The unique properties of this compound are positioning it for use in a variety of industrial and biotechnological sectors. While research is ongoing, several key application areas have emerged.

Advanced Biofuels: The most significant potential application is as a component of next-generation biodiesel. mdpi.com Its excellent cold-flow properties make it a valuable additive to improve the performance of conventional FAME-based biodiesels (e.g., from palm or soy) in cold weather, or as a primary component of a fully synthetic, high-performance biofuel. researchgate.netdigitellinc.com